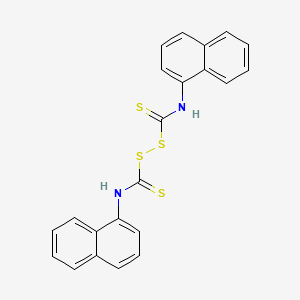

N,N'-Di(1-naphthyl)thiuram disulfide

Description

Structure

3D Structure

Properties

CAS No. |

193746-93-9 |

|---|---|

Molecular Formula |

C22H16N2S4 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

naphthalen-1-ylcarbamothioylsulfanyl N-naphthalen-1-ylcarbamodithioate |

InChI |

InChI=1S/C22H16N2S4/c25-21(23-19-13-5-9-15-7-1-3-11-17(15)19)27-28-22(26)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26) |

InChI Key |

SPCUAUKDDWAGPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)SSC(=S)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of N,n Di 1 Naphthyl Thiuram Disulfide

Single-Crystal X-ray Diffraction Studies on N,N'-Di(1-naphthyl)thiuram disulfide and its Analogs

No single-crystal X-ray diffraction data has been published for this compound. Consequently, an analysis of its specific molecular conformation, intermolecular interactions, dimerization, and packing arrangements based on experimental crystallographic data is not possible at this time.

While crystallographic data exists for analogs such as N,N'-dimethyldiphenylthiuram disulphide, a detailed discussion is withheld to strictly adhere to the focus on the title compound. nih.gov

Analysis of Molecular Conformation and Intermolecular Interactions

Information regarding the precise bond lengths, bond angles, and torsional angles that define the three-dimensional shape of this compound is unavailable. Similarly, the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking, that govern its crystal lattice have not been determined.

Crystallographic Insights into Dimerization and Packing Arrangements

Without crystallographic data, no insights can be provided into the potential dimerization or the specific packing motifs (e.g., herringbone, lamellar) that this compound may adopt in the solid state.

High-Resolution Spectroscopic Analysis for this compound

A thorough search did not yield any specific high-resolution spectroscopic data (NMR, IR, Raman, or MS) for this compound. Therefore, a detailed elucidation of its structure and vibrational properties based on direct experimental evidence cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C)

No published ¹H or ¹³C NMR spectra for this compound are available. As such, the assignment of chemical shifts and coupling constants for the protons and carbons within the molecule, which would confirm its chemical structure, cannot be detailed. Spectroscopic data for related compounds, such as di(2-naphthyl)disulfide and various tetraalkylthiuram disulfides, have been reported but are not directly applicable for a specific analysis of the title compound. researchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimentally determined Infrared (IR) and Raman spectra for this compound have not been found in the reviewed literature. The characteristic vibrational frequencies corresponding to the C=S (thiocarbonyl), C-N, S-S (disulfide), and naphthyl C-H and C-C bonds of this specific molecule are therefore unassigned. Raman spectroscopy is a known technique for identifying the ν(S-S) band in disulfide-containing molecules, typically observed around 510 cm⁻¹, but this has not been specifically documented for the title compound. researchgate.netresearchgate.net

Coordination Chemistry of N,n Di 1 Naphthyl Thiuram Disulfide and Its Derivatives

The coordination chemistry of this system is dominated by the di(1-naphthyl)dithiocarbamate anion, which is readily formed from the parent thiuram disulfide. Dithiocarbamates are recognized as highly versatile mono-anionic chelating ligands that form stable complexes with nearly all transition elements. bohrium.comnih.gov Their properties can be finely tuned by modifying the organic substituents on the nitrogen atom, which in this case are the bulky 1-naphthyl groups. researchgate.net

Complexation Behavior of Di(1-naphthyl)dithiocarbamate Ligands with Transition Metals

The di(1-naphthyl)dithiocarbamate ligand readily complexes with transition metals, forming stable coordination compounds. The synthesis of these complexes typically involves the reaction of a metal salt with a salt of the dithiocarbamate (B8719985) ligand. core.ac.uk Specifically, complexes of α-naphthylamine dithiocarbamate have been synthesized with a range of transition metals including Co(II), Ni(II), Cu(II), Ru(III), Rh(III), and Pd(II). core.ac.uk

The synthesis of the ligand itself is generally achieved through the reaction of 1-naphthylamine (B1663977) with carbon disulfide in the presence of a base like sodium hydroxide. core.ac.uk The resulting sodium di(1-naphthyl)dithiocarbamate can then be used to prepare the metal complexes. For instance, cobalt(III) complexes, which are particularly stable, are often prepared by reacting a cobalt(II) salt with the dithiocarbamate ligand, followed by air-oxidation to the Co(III) state. wikipedia.orgmalayajournal.org This process yields a stable, typically green, tris-chelate complex. wikipedia.org

The structural characterization of these complexes confirms the coordination of the metal center by the dithiocarbamate ligands. X-ray crystallography on analogous Co(III) dithiocarbamate complexes reveals a mononuclear species where the central cobalt atom is coordinated to six sulfur atoms from three bidentate dithiocarbamate ligands. researchgate.net This arrangement results in a distorted octahedral geometry. malayajournal.orgresearchgate.nettandfonline.com Spectroscopic methods are crucial for characterization. Infrared (IR) spectroscopy typically shows a strong band for the C-N bond (thioureide band) and bands for the C-S bonds. UV-visible spectroscopy is indicative of the octahedral coordination around the Co(III) center, showing characteristic d-d transition bands. malayajournal.org

| Spectroscopic Data for Typical Tris(dithiocarbamato)cobalt(III) Complexes | |

| Technique | Characteristic Features |

| IR Spectroscopy | ν(C-N) band around 1480-1500 cm⁻¹ν(C-S) band around 1000-1030 cm⁻¹ |

| UV-Visible Spectroscopy | Bands around 470-485 nm and 630-645 nm, attributed to d-d transitions consistent with an octahedral Co(III) center. malayajournal.org |

| ¹H & ¹³C NMR | Spectra are consistent with the formation of the diamagnetic Co(III) complex and the structure of the organic ligands. malayajournal.org |

Chelation Modes and Ligand Field Effects in N,N'-Di(1-naphthyl)dithiocarbamate Metal Centers

Dithiocarbamate ligands are known for their ability to bind to metal centers in several different ways, though the bidentate chelating mode is the most common. bohrium.comresearchgate.net In this mode, both sulfur atoms of the dithiocarbamate moiety coordinate to the metal center, forming a stable four-membered ring. nih.gov This is the predominant mode in hexacoordinated complexes like tris(di(1-naphthyl)dithiocarbamato)cobalt(III). Other, less common coordination modes include monodentate (using only one sulfur atom) and anisobidentate bridging. bohrium.com

The electronic properties of dithiocarbamate ligands are a key aspect of their coordination chemistry. They are considered soft donor ligands that can stabilize metals in a wide array of oxidation states. bohrium.comnih.gov This ability is attributed to the existence of resonance between the dithiocarbamate and thioureide forms, which involves the delocalization of the nitrogen lone pair onto the sulfur atoms. bohrium.comnih.gov This electronic flexibility allows them to effectively bond with both low-valent and high-valent metals. bohrium.com The small "bite angle" of the CSS group also contributes to the stability of the chelated complexes. sysrevpharm.org These ligand field effects result in complexes with rich electrochemistry, often exhibiting reversible redox processes. bohrium.com For Co(III) dithiocarbamates, a metal-centered, one-electron quasi-reversible process assigned to the Co(III)/Co(IV) oxidation is often observed. tandfonline.com

N,N'-Di(1-naphthyl)thiuram disulfide as a Precursor in Inorganic Material Synthesis

Beyond fundamental coordination chemistry, metal dithiocarbamate complexes, derived from thiuram disulfides, are increasingly used as single-source precursors (SSPs) for the fabrication of metal sulfide (B99878) nanomaterials. researchgate.net An SSP is a single compound that contains all the essential elements for the target material, which can simplify synthesis and offer better control over stoichiometry. researchgate.net

Single-Source Precursor Applications for Metal Sulfide Nanomaterial Fabrication (e.g., CoS2 nanospheres)

The use of complexes such as cobalt(III) tris(di(1-naphthyl)dithiocarbamate) as SSPs is an effective strategy for synthesizing cobalt sulfide nanostructures. malayajournal.org In this approach, the precursor molecule conveniently provides both the cobalt and sulfur atoms required for the formation of materials like cobalt disulfide (CoS₂). The thermal decomposition of the precursor breaks down the organic ligands, leaving behind the desired inorganic material. rsc.org This method has been successfully applied to produce a wide range of metal sulfide nanocrystals, including CdS, ZnS, and Ni₃S₂, from their respective dithiocarbamate precursors. rsc.org By carefully controlling the reaction conditions, it is possible to fabricate specific morphologies, such as nanospheres, which have applications in various advanced technologies.

Investigation of Solvothermal Decomposition Pathways for Controlled Nanostructure Formation

Solvothermal synthesis is a powerful method for decomposing SSPs to produce crystalline nanomaterials. The process involves heating the precursor in a solvent within a sealed autoclave at temperatures above the solvent's boiling point. The resulting pressure and temperature facilitate the decomposition of the precursor and the crystallization of the product. The decomposition of metal dithiocarbamate precursors under these conditions leads to the formation of metal sulfide nanocrystals.

The final characteristics of the nanomaterials, such as size, shape, and crystal phase, are highly dependent on the reaction parameters. The choice of solvent, temperature, precursor concentration, and reaction time all play critical roles in the nucleation and growth stages of the nanocrystals. rsc.org For example, rapid injection of a precursor at high temperatures can lead to burst nucleation and the formation of monodisperse, spherical nanoparticles, whereas slower heating may result in larger, irregularly shaped crystallites. By systematically investigating these solvothermal decomposition pathways, it is possible to achieve controlled formation of specific nanostructures like CoS₂ nanospheres.

| Influence of Solvothermal Parameters on Nanostructure Formation | |

| Parameter | Effect on Nanomaterial Product |

| Temperature | Influences reaction rate, crystallinity, and phase of the resulting material. |

| Precursor Concentration | Affects the size and morphology of the nanoparticles; higher concentrations can lead to larger particles or different shapes. rsc.org |

| Solvent | Can act as a capping agent to control particle growth and prevent agglomeration; its polarity and boiling point affect reaction kinetics. |

| Reaction Time | Determines the extent of crystal growth and can be used to control the final particle size. |

| Heating Rate | A rapid heating rate often promotes uniform nucleation, leading to more monodisperse nanoparticles. |

Mechanistic Investigations of N,n Di 1 Naphthyl Thiuram Disulfide Reactivity

Redox Chemistry of the Di(1-naphthyl)dithiocarbamate/N,N'-Di(1-naphthyl)thiuram disulfide System

The redox relationship between dithiocarbamates and thiuram disulfides is a cornerstone of their chemical behavior. The reversible oxidation of two dithiocarbamate (B8719985) anions yields the corresponding thiuram disulfide, a process that can be initiated both chemically and electrochemically.

Electrochemical techniques, particularly cyclic voltammetry, have been instrumental in elucidating the interconversion mechanism between the di(1-naphthyl)dithiocarbamate anion and N,N'-Di(1-naphthyl)thiuram disulfide. The process is understood to occur in a sequential manner involving an initial electron transfer followed by a chemical reaction.

Reaction Scheme:

E (Electrochemical): Ar₂NCS₂⁻ ⇌ Ar₂NCS₂• + e⁻

C (Chemical): 2 Ar₂NCS₂• → (Ar₂NCS₂)₂

This interconversion is chemically reversible, establishing an equilibrium that strongly favors the formation of the thiuram disulfide. rsc.org However, the cleavage of the disulfide bond back to the dithiocarbamate is kinetically slow. rsc.org The electrochemical approach provides a clean method for synthesizing thiuram disulfides, avoiding the chemical oxidants and waste products associated with traditional methods. acs.orgrsc.org

Studies on various diaryl dithiocarbamates show that the nature of the aryl substituents influences the precise oxidation potentials, but the fundamental EC mechanism remains consistent. rsc.org

| Step | Process | Description | Key Characteristics |

|---|---|---|---|

| 1 | Oxidation | Dithiocarbamate anion (dtc⁻) loses one electron. | Quasi-reversible electrochemical step. rsc.org |

| 2 | Radical Formation | Formation of a dithiocarbamate radical (dtc•). | Highly reactive intermediate. researchgate.net |

| 3 | Dimerization | Two dithiocarbamate radicals couple to form a disulfide bond. | Kinetically fast chemical step. rsc.org |

| 4 | Reduction | Cleavage of the S-S bond in thiuram disulfide. | Kinetically slow, regenerating the dithiocarbamate anions. rsc.org |

The formation of a dithiocarbamate radical is the pivotal intermediate step in the oxidation of dithiocarbamates to thiuram disulfides. rsc.orgresearchgate.net Evidence for the existence of these radicals comes from various experimental observations. For instance, laser flash photolysis studies have demonstrated that photoexcitation of a thiuram disulfide molecule can cause it to dissociate into two dithiocarbamate radicals. researchgate.net

Furthermore, in the oxidation of certain diaryl dithiocarbamates, the formation of side products can be explained by competitive intramolecular free-radical cyclisation, providing indirect but strong evidence for the presence of a radical intermediate. rsc.org Electron Spin Resonance (ESR) spectroscopy has also been used to study paramagnetic species in related systems, with spectra often attributed to a free electron located near the sulfur atoms of the ligand, consistent with a dithiocarbamate radical. aip.org

Once formed, these highly reactive dithiocarbamate radicals (Ar₂NCS₂•) rapidly dimerize. This radical-radical coupling reaction is typically very fast and diffusion-controlled, leading to the formation of the stable S-S bond of the this compound molecule. rsc.orgnih.gov This dimerization is the primary pathway for the formation of the thiuram disulfide from its dithiocarbamate precursor via oxidation.

Dynamic Covalent Chemistry Involving this compound Bonds

The disulfide bond in this compound is not static; it can participate in dynamic covalent exchange reactions. This reactivity allows for the cleavage and reformation of the S-S bond under certain conditions, primarily through exchange with thiols or other disulfides.

Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide, resulting in a new disulfide and a new thiol. The reaction with this compound proceeds via a nucleophilic substitution (Sₙ2) mechanism. nih.govnih.gov The key steps are:

Deprotonation: A thiol (R-SH) is deprotonated by a base to form a more nucleophilic thiolate anion (R-S⁻). The rate of exchange is highly pH-dependent, as the concentration of the reactive thiolate species increases with pH. nih.govuni.lu

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in this compound.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the attacking and leaving sulfur atoms are aligned axially. nih.govresearchgate.net

Displacement: The original S-S bond is cleaved, releasing a di(1-naphthyl)dithiocarbamate anion as the leaving group and forming a new, mixed disulfide. uni.lu

This reaction is crucial in contexts where thiuram disulfides might interact with biological molecules containing thiol groups, such as cysteine residues in proteins. uni.lu

This compound can also undergo exchange reactions with other disulfide-containing molecules. This "disulfide scrambling" or metathesis allows for the formation of mixed disulfides. uni.luresearchgate.net The reaction is believed to proceed through mechanisms that can involve radical intermediates or, particularly in the presence of catalysts like certain metal complexes, occur via a concerted crossover without forming radicals. researchgate.net

The predominant mechanism for reactions involving the cleavage of the disulfide bond in this compound by nucleophiles (like thiolates) is a bimolecular nucleophilic substitution (Sₙ2) at one of the sulfur atoms. nih.govresearchgate.net Sulfur is a relatively soft and highly polarizable atom, making it an excellent nucleophile and also a good electrophilic center for attack by other nucleophiles. libretexts.orgmsu.edu The Sₙ2 attack on the sulfur atom is favored due to the accessibility of the σ* anti-bonding orbital of the S-S bond, which accepts the electrons from the incoming nucleophile, leading to bond cleavage. researchgate.net

| Reaction Pathway | Mechanism | Description | Conditions Favoring Pathway |

|---|---|---|---|

| Thiol-Disulfide Exchange | Sₙ2 at Sulfur | A thiolate anion nucleophilically attacks a sulfur atom of the disulfide bond. nih.govnih.gov | Presence of thiols, neutral to basic pH. nih.gov |

| Disulfide-Disulfide Exchange | Metathesis/Radical | Exchange of sulfur partners between two disulfide molecules. uni.lu | Presence of other disulfides, catalysts (e.g., CuCl₂), or radical initiators. researchgate.net |

| C-S Bond Rupture | Unimolecular Bond Breaking | Direct cleavage of the carbon-sulfur bond. | Considered a high-energy, less common pathway. Can compete with Sₙ2 at sulfur under significant mechanical force. ub.edu |

While Sₙ2 at sulfur is the dominant pathway, alternative mechanisms such as C-S bond rupture have been considered theoretically. Computational studies on disulfide cleavage suggest that direct, unimolecular C-S bond rupture is a much higher energy process compared to the Sₙ2 pathway. ub.edu Therefore, under typical solution-phase chemical conditions, C-S bond rupture is not a significant competing pathway. However, it has been proposed that C-S bond rupture could become relevant under conditions of extreme mechanical stress, where applied force could lower the activation energy for this bond scission event. ub.edu For standard chemical reactivity of this compound, nucleophilic attack at the sulfur atom remains the key mechanistic step.

Mechanistic Aspects of Side Reactions and Byproduct Formation

Ortho-Cyclization Reactions during Oxidation Processes

Information detailing the ortho-cyclization reactions of this compound during oxidation is not available in the searched scientific literature.

Elucidation of Reaction Pathways under Various Chemical Environments

Specific studies elucidating the reaction pathways of this compound under diverse chemical conditions have not been identified in the available research.

N,n Di 1 Naphthyl Thiuram Disulfide in Polymer Science and Advanced Materials Applications

Application of N,N'-Di(1-naphthyl)thiuram disulfide as an Iniferter in Controlled Polymerization

Thiuram disulfides, in a general sense, are recognized for their role as iniferters (initiator-transfer agent-terminator) in controlled radical polymerization. rsc.org This functionality allows for the synthesis of polymers with well-defined structures, such as controlled molecular weights and specific end-groups. rsc.org The process typically involves the reversible cleavage of the disulfide bond to generate dithiocarbamate (B8719985) radicals, which can initiate and control the polymerization of vinyl monomers. nih.gov

This compound in Dynamic Covalent Polymer Networks

The reversible nature of the disulfide bond in thiuram disulfides makes them excellent candidates for creating dynamic covalent polymer networks. These networks can exhibit properties such as self-healing and adaptability.

Responsiveness of this compound Networks to External Stimuli (e.g., Light, Temperature)

The incorporation of this compound into polymer networks imparts a dynamic character, allowing the material to respond to external stimuli such as light and temperature. This responsiveness is primarily attributed to the reversible nature of the disulfide bond within the thiuram disulfide moiety. Under specific conditions, these bonds can undergo scission and reformation, leading to changes in the network topology and, consequently, the macroscopic properties of the material.

Light-Induced Responsiveness:

Polymer networks containing thiuram disulfide moieties can exhibit significant photo-responsive behavior. The disulfide bond can be cleaved upon irradiation with light of a suitable wavelength, typically in the UV range, generating thiyl radicals. This cleavage disrupts the crosslinked network, leading to a decrease in the material's modulus and an increase in its fluidity. This process can be harnessed for applications such as photo-induced stress relaxation and healing.

The generated thiyl radicals can subsequently recombine, reforming the disulfide bonds and restoring the network structure. This reversible bond scission and reformation allow for dynamic rearrangement of the polymer chains under illumination. The efficiency of this process is dependent on factors such as the wavelength and intensity of the light, as well as the polymer matrix's composition and architecture.

Research on related disulfide-containing systems has demonstrated the ability to control mechanical properties with light. For instance, in a study on carbazole-based thiuram disulfides (CTDs) in a polymer network, rapid reshuffling of the disulfide bonds was observed under visible light irradiation. nih.gov This led to fast reconfiguration of the network, enabling photo-induced shape-shifting and healing. nih.gov

Temperature-Induced Responsiveness:

Temperature is another critical stimulus that can trigger a response in polymer networks crosslinked with this compound. The disulfide exchange reaction, a key mechanism for the thermal response, is accelerated at elevated temperatures. This exchange involves the reaction of a disulfide bond with a thiyl radical or a thiolate anion, leading to the cleavage of the original disulfide bond and the formation of a new one. This process allows for the rearrangement of the polymer network, enabling stress relaxation, malleability, and self-healing at higher temperatures.

The temperature at which these dynamic processes become significant is a crucial characteristic of the material. This can be quantified by techniques such as stress-relaxation experiments at different temperatures. For example, in studies of self-healing polyimides containing disulfide bonds, the relaxation time, which is the time taken for the stress to relax to a certain fraction of its initial value, was observed to decrease with increasing temperature. mdpi.com This indicates a faster network rearrangement at higher temperatures.

The following interactive table illustrates hypothetical data on the temperature-dependent stress relaxation of a polymer network containing this compound, based on trends observed in similar disulfide-containing polymer systems. mdpi.com

| Temperature (°C) | Initial Stress (MPa) | Time for 50% Stress Relaxation (s) | Relaxation Rate (%/min) |

| 100 | 5.0 | 1800 | 1.67 |

| 120 | 5.0 | 600 | 5.00 |

| 140 | 5.0 | 240 | 12.50 |

| 160 | 5.0 | 90 | 33.33 |

This responsiveness to both light and temperature makes polymer networks incorporating this compound promising candidates for the development of "smart" materials with on-demand adaptable properties for applications in advanced materials and polymer science.

Theoretical and Computational Studies of N,n Di 1 Naphthyl Thiuram Disulfide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electron distribution. Techniques such as Density Functional Theory (DFT) offer a balance of computational cost and accuracy, making them suitable for molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.org For N,N'-Di(1-naphthyl)thiuram disulfide, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to derive key ground-state properties.

The process involves optimizing the molecular geometry to find the lowest energy structure. From this, various parameters can be calculated. chemrxiv.org Key findings from such calculations include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape. The central S-S disulfide bond and the C-N and C=S bonds of the thiocarbonyl groups are of particular interest.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests the molecule is more likely to be reactive.

Spectroscopic Predictions: DFT can be used to predict vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to confirm the structure. nih.gov

Table 1: Illustrative DFT-Calculated Ground State Properties This table presents typical data ranges for thiuram disulfides as specific values for this compound are not available in the provided sources.

| Property | Description | Typical Calculated Value |

|---|---|---|

| S-S Bond Length | The length of the central disulfide bond. | 2.0 - 2.1 Å |

| C=S Bond Length | The length of the thiocarbonyl double bond. | 1.6 - 1.7 Å |

| C-N Bond Length | The length of the bond between the thiocarbonyl carbon and nitrogen. | 1.3 - 1.4 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. chemrxiv.org | 3.0 - 4.5 eV |

To gain deeper insight into the bonding and non-covalent interactions within this compound, more advanced analyses like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are used.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the electron density to define chemical bonds and interatomic interactions. researchgate.net By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker intramolecular interactions, such as hydrogen bonds or van der Waals forces, which can influence the molecule's conformation.

Computational Electrochemistry and Thermodynamics of Redox Systems

The defining chemical feature of thiuram disulfides is their redox activity, existing in equilibrium with their corresponding dithiocarbamate (B8719985) species. Computational methods are invaluable for studying these processes, especially since direct electrochemical measurements can be hindered by factors like the formation of metal-thiolate complexes on electrode surfaces. nih.govnih.gov

The general redox reaction is: 2 R₂NCS₂⁻ ⇌ (R₂NCS₂)₂ + 2e⁻ (where R = 1-naphthyl)

Recent studies have shown a strong linear relationship between the standard redox potentials of biorelevant thiolate compounds and their basicity (logk values), which can also be used to estimate redox potentials. mdpi.com

Thermochemical cycles, such as the Born-Haber cycle, are theoretical constructs that allow for the calculation of thermodynamic quantities that are difficult to measure directly. researchgate.net To determine the Gibbs free energy of the redox reaction in solution, the cycle breaks down the process into several hypothetical steps, for which the energies can be calculated computationally:

Gas-Phase Energies: The energies of the dithiocarbamate anion and the thiuram disulfide molecule are calculated in the gas phase using high-level quantum chemical methods.

Solvation Free Energies: The free energy change associated with transferring each species from the gas phase into the solvent (e.g., water, acetonitrile) is calculated using a solvation model (e.g., Polarizable Continuum Model, PCM). nih.gov

Combining the Steps: The Gibbs free energy of the reaction in solution is obtained by summing the energies of all steps in the cycle. This ΔG°(sol) is then used to calculate the standard potential.

Table 2: Illustrative Thermodynamic Data from Thermochemical Cycle Analysis This table provides a conceptual breakdown of the components calculated in a thermochemical cycle analysis. The values are representative and not specific to this compound.

| Thermodynamic Quantity | Description | Illustrative Value Range |

| ΔG°(gas) | Gas-phase Gibbs free energy of the redox reaction. | +600 to +700 kJ/mol |

| ΔG°solv(Dithiocarbamate⁻) | Free energy of solvation for the dithiocarbamate anion. | -250 to -350 kJ/mol |

| ΔG°solv(Thiuram disulfide) | Free energy of solvation for the thiuram disulfide molecule. | -50 to -100 kJ/mol |

| ΔG°(sol) | Overall Gibbs free energy of the redox reaction in solution. | +50 to +150 kJ/mol |

Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving thiuram disulfides. nih.gov This can include modeling their synthesis, decomposition, or their role as vulcanization accelerators. For example, in the synthesis of tetraethyl thiuram disulfide (a related compound), computational methods have been used to prove the existence of reaction intermediates. nih.govresearchgate.net

For this compound, modeling could be used to:

Identify Intermediates and Transition States: Calculations can map out the entire reaction coordinate, identifying the structures of short-lived intermediates and the high-energy transition states that connect them.

Calculate Activation Energies: The energy barrier (activation energy, ΔG‡) for each step of a proposed mechanism can be calculated. nih.gov This helps determine the rate-limiting step and predict how reaction conditions might influence the outcome.

Explore Reaction Pathways: Different potential pathways for a reaction can be modeled to determine the most energetically favorable route. For instance, studies on the synthesis of similar compounds have explored whether the reaction proceeds through a radical or an ionic pathway by modeling both possibilities. nih.gov This provides a molecular-level understanding that complements experimental observations.

Simulation of Disulfide Bond Cleavage and Formation Processes

The disulfide (S-S) bond is the central functional group in this compound, and its cleavage and formation are fundamental to its reactivity, including its role as a vulcanization accelerator. Computational simulations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of this process.

While specific computational studies on this compound are not extensively available in the public literature, valuable insights can be drawn from studies on analogous thiuram disulfides, such as the widely studied tetramethylthiuram disulfide (TMTD). These studies provide a foundational understanding of the principles governing the S-S bond stability in this class of compounds.

Research has shown that the homolytic cleavage of the S-S bond is a key step in the mechanism of action for many thiuram disulfides. This process results in the formation of two dithiocarbamate radicals. The energy required for this bond dissociation (Bond Dissociation Energy, BDE) is a critical parameter that dictates the compound's reactivity.

General Principles from Computational Studies:

Electronic Effects of Substituents: DFT calculations on a range of disulfides have revealed that the electronic nature of the substituents attached to the sulfur atoms plays a predominant role in determining the S-S bond strength. semanticscholar.org Electron-donating groups tend to stabilize the resulting radicals, thereby lowering the BDE, while electron-withdrawing groups generally increase the BDE. The aromatic naphthyl groups in this compound, with their extensive π-system, are expected to significantly influence the stability of the dithiocarbamate radicals through resonance delocalization.

Steric Effects: Computational studies have generally found that steric hindrance from bulky substituents has an insignificant effect on the S-S bond strength. semanticscholar.org This is attributed to the relatively long S-S bond distance, which minimizes steric clashes.

Role of Nitrogen Atoms: The presence of nitrogen atoms adjacent to the sulfur atoms in thiuram disulfides is known to weaken the S-S bond, which facilitates the disulfide exchange reactions. frontiersin.org

Illustrative Data from Analogous Compounds:

To provide a quantitative perspective, the following table presents computational data for the S-S bond dissociation energy in related disulfides. It is important to note that these values are for illustrative purposes and the BDE for this compound may differ due to the specific electronic and steric effects of the naphthyl groups.

| Compound | S-S Bond Dissociation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| General Disulfide Bond | ~60 | General Value | researchgate.net |

The formation of the disulfide bond can be viewed as the reverse of the cleavage process, typically involving the dimerization of two dithiocarbamate radicals. The energetics of this process are the inverse of the bond dissociation energy, with the formation of the S-S bond being an exothermic process.

Exploration of Solvent Effects on Reaction Energetics and Pathways

The solvent environment can have a profound impact on the rates and mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its role in vulcanization, the choice of solvent can influence the reaction energetics and pathways in several ways. Computational models are crucial for understanding these complex solvent effects at a molecular level.

Mechanisms of Solvent Influence:

Computational studies of chemical reactions in solution typically employ either implicit or explicit solvent models to account for the effect of the solvent. rsc.org These models can help to elucidate the following influences:

Differential Solvation: Solvents can stabilize the reactants, transition states, and products to different extents. rsc.org For reactions involving charged or highly polar species, polar solvents can provide significant stabilization through electrostatic interactions, which can dramatically alter the reaction energy profile.

Direct Participation: In some cases, solvent molecules may directly participate in the reaction mechanism, for example, by acting as proton donors or acceptors, or by forming explicit hydrogen bonds with the reacting species. rsc.org

Cage Effects: The solvent can create a "cage" around the reacting molecules, which can influence the probability of reactive encounters and the lifetime of intermediate species, such as radicals formed during S-S bond cleavage.

Solvent Effects on Thiuram Disulfide Chemistry:

While specific computational studies on the solvent effects for this compound are limited, studies on related compounds, such as the synthesis of tetraethyl thiuram disulfide (TETD), provide relevant insights. nih.gov The synthesis of thiuram disulfides often involves the oxidation of dithiocarbamates, a reaction that can be sensitive to the solvent and pH. nih.gov

Hypothetical Solvent Effects on this compound Reactions:

Based on general principles of computational chemistry, we can anticipate how solvents might influence the reactions of this compound. The following table outlines these potential effects, which would require specific computational studies on the target molecule for validation.

| Reaction Aspect | Potential Influence of Polar Solvents | Potential Influence of Nonpolar Solvents |

|---|---|---|

| S-S Bond Homolytic Cleavage | May have a minor effect on the BDE itself, but can stabilize the resulting radicals, potentially lowering the overall activation energy for subsequent reactions. | Less stabilization of any charged or highly polar intermediates or transition states. |

| Ionic Reaction Pathways | Can significantly lower the energy barriers by stabilizing charged intermediates and transition states. | Generally disfavors ionic pathways due to poor solvation of charged species. |

| Radical Dimerization (S-S bond formation) | May influence the rate through solvation of the radical species and by affecting the diffusion of radicals towards each other. | The "cage effect" might be more pronounced, potentially favoring the recombination of radicals generated from the same molecule. |

Advanced Research Directions and Future Perspectives for N,n Di 1 Naphthyl Thiuram Disulfide

Development of Novel Synthetic Routes with Enhanced Efficiency or Sustainability

The conventional synthesis of thiuram disulfides typically involves the oxidative coupling of the corresponding dithiocarbamate (B8719985) salts, which are derived from a secondary amine and carbon disulfide. For N,N'-Di(1-naphthyl)thiuram disulfide, this would involve the reaction of di(1-naphthyl)amine with carbon disulfide, followed by oxidation. Future research is poised to develop more efficient and sustainable synthetic pathways.

Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents and oxidizing agents to minimize environmental impact. For instance, processes utilizing hydrogen peroxide as the oxidant and water or recyclable organic solvents as the reaction medium are being explored for other thiuram disulfides. A recent study on tetraethyl thiuram disulfide synthesis proposed using sodium bicarbonate as a pH regulator to achieve nearly 100% selectivity, a method that could be adapted for this compound.

Catalytic Methods: The development of catalytic oxidation processes could offer higher efficiency and selectivity. Copper-catalyzed methods have shown promise in related C-S bond formation reactions. Exploring similar catalytic systems for the synthesis of this compound could lead to milder reaction conditions and improved yields.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying microfluidic reactors for the synthesis could enable precise control over reaction parameters, potentially leading to higher purity products and reduced reaction times.

| Synthetic Method | Potential Advantages for this compound |

| Green Chemistry | Reduced environmental footprint, use of non-toxic reagents. |

| Catalytic Oxidation | Higher yields, milder reaction conditions, increased selectivity. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. |

Expanding the Scope of this compound as a Ligand in Catalysis

The dithiocarbamate precursors to thiuram disulfides are well-known for their ability to form stable complexes with a wide range of transition metals. These metal-dithiocarbamate complexes have shown catalytic activity in various organic transformations. The unique steric and electronic properties conferred by the bulky naphthyl groups in this compound could lead to novel catalytic applications.

Future research in this area could focus on:

Synthesis of Novel Metal Complexes: Preparing and characterizing coordination complexes of various transition metals (e.g., copper, nickel, zinc) with the N,N'-di(1-naphthyl)dithiocarbamate ligand.

Catalytic Activity Screening: Evaluating the catalytic efficacy of these new complexes in reactions such as cross-coupling, oxidation, and polymerization. The large steric hindrance from the naphthyl groups might induce unique selectivity in these catalytic processes.

Asymmetric Catalysis: Investigating the potential for developing chiral catalysts for enantioselective synthesis, particularly if chiral variants of the ligand can be synthesized.

Integration of this compound into Next-Generation Smart Materials

The disulfide bond in thiuram disulfides is known to be dynamic, capable of reversible cleavage and reformation under certain stimuli such as heat or light. This property makes them attractive candidates for incorporation into self-healing polymers and other smart materials. The presence of the naphthyl groups could also impart desirable optical or electronic properties.

Potential research directions include:

Self-Healing Polymers: Incorporating this compound into polymer networks to create materials that can autonomously repair damage. The bulky naphthyl groups could influence the mobility of the polymer chains and the efficiency of the disulfide exchange reactions that underpin the healing process.

Stimuli-Responsive Materials: Developing materials where the properties can be altered by external stimuli. For example, the cleavage of the disulfide bond upon exposure to a specific wavelength of light could be used to change the material's color, fluorescence, or mechanical properties.

Organic Electronics: While other naphthyl-containing compounds like N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine are used in organic light-emitting diodes (OLEDs), the potential of this compound in this field is unexplored. Research could investigate its charge transport properties and potential as a component in organic electronic devices.

Deeper Understanding of Mechanistic Complexities through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property relationships of this compound is crucial for its rational design into new applications. Advanced spectroscopic and computational methods can provide invaluable insights into its molecular structure, electronic properties, and reaction mechanisms.

Future studies should employ:

Advanced Spectroscopic Techniques: Utilizing techniques such as two-dimensional NMR, X-ray crystallography, and ultrafast transient absorption spectroscopy to elucidate the precise molecular structure, conformation, and excited-state dynamics. Spectroscopic data for a related thiourea (B124793) compound, N-(1-NAPHTHYL)-N'-[2-(2-TRIMETHYLSILYLETHYNYL)-PHENYL]-THIOUREA, is available and provides a reference point for the types of characterization that would be beneficial.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the electronic structure, predict spectroscopic properties, and investigate reaction pathways. Such studies can help to understand the stability of the disulfide bond, the nature of its interactions with metal ions, and the mechanism of its cleavage and reformation.

| Technique | Information Gained |

| 2D NMR Spectroscopy | Detailed molecular connectivity and conformation in solution. |

| X-ray Crystallography | Precise solid-state structure and intermolecular interactions. |

| DFT Calculations | Electronic structure, bond energies, and reaction mechanisms. |

Synergistic Approaches Combining Synthetic, Material, and Theoretical Research on this compound

The future of research on this compound lies in a multidisciplinary and synergistic approach that integrates synthetic chemistry, materials science, and theoretical modeling. This combined effort will be essential to unlock the full potential of this promising compound.

Key aspects of a synergistic approach would involve:

Iterative Design and Synthesis: Using theoretical predictions to guide the synthesis of new derivatives of this compound with tailored properties.

Structure-Property-Function Correlation: Combining experimental characterization of new materials with computational analysis to establish clear relationships between the molecular structure, the material's properties, and its functional performance.

Collaborative Research: Fostering collaborations between synthetic chemists, materials scientists, and computational chemists to tackle the complex challenges and opportunities presented by this molecule. The synergistic effects observed in vulcanization processes with other thiuram disulfides highlight the importance of understanding complex interactions in material systems.

By pursuing these advanced research directions, the scientific community can pave the way for the development of novel technologies based on the unique properties of this compound.

Q & A

Q. What are the standard methods for synthesizing and characterizing N,N'-Di(1-naphthyl)thiuram disulfide derivatives?

- Methodological Answer : Synthesis involves reacting secondary amines (e.g., N-ethyl piperazine) with carbon disulfide (CS₂) in an alkaline medium, followed by oxidation with iodine. For example, Bis(N-ethyl piperazine)thiuram disulfide (EPTD) is synthesized by adding CS₂ to N-ethyl piperazine and NaOH, oxidizing with iodine/KI, and recrystallizing from ethanol (yield ~80%) . Characterization includes:

Q. How do thiuram disulfides function as accelerators in natural rubber vulcanization?

- Methodological Answer : Thiuram disulfides act as primary accelerators by decomposing into reactive dithiocarbamate radicals, which initiate sulfur crosslinking. In binary systems (e.g., with MBTS), they exhibit synergism: MBTS activates thiuram disulfides, regenerating them during vulcanization to prolong crosslinking activity. This enhances torque, tensile strength, and aging resistance. For instance, EPTD-MBTS (6:3 mM ratio) increases crosslink density and modulus by 20–30% compared to TMTD .

Advanced Research Questions

Q. What experimental approaches are used to analyze the synergistic effects between thiuram disulfides and thiazole-based accelerators like MBTS?

- Methodological Answer : Synergism is evaluated via:

- Rheometric torque analysis to measure cure characteristics (e.g., maximum torque (S′ₘₐₓ) and scorch time). For EPTD-MBTS, S′ₘₐₓ increases by 15–20% compared to individual accelerators .

- Mechanical testing (tensile strength, elongation at break) of vulcanizates. EPTD-MBTS systems achieve tensile strengths of ~25 MPa vs. ~18 MPa for TMTD .

- Kinetic studies using oscillating disc rheometry to model crosslinking rates .

Q. How can researchers address discrepancies in aging resistance data between different thiuram disulfide-MBTS systems?

- Methodological Answer : Aging resistance variations (e.g., PPTD-MBTS vs. EPTD-MBTS) arise from structural differences. Piperazine substituents in EPTD improve thermal stability, reducing chain scission during aging. Methodologies include:

- Heat aging tests (70–100°C for 48–72 hours) to measure retained tensile strength. EPTD-MBTS retains 85–90% vs. TMTD’s 70% .

- FTIR/ATR spectroscopy to detect oxidation products (e.g., carbonyl indices) post-aging .

Q. What methodologies are recommended for evaluating the thermal stability and decomposition pathways of thiuram disulfides under vulcanization conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., CPTD decomposes at 140°C vs. TMTD at 190°C) .

- Gas chromatography (GC) analyzes volatile byproducts (e.g., H₂S, CO₂) during thermal degradation .

- Zinc complexation studies to assess stabilization mechanisms (e.g., zinc bis(dithiocarbamate) inhibits amine formation by trapping alkyldithiocarbamic acids) .

Q. How do structural modifications in thiuram disulfide derivatives influence their crosslinking efficiency and nitrosamine safety profile?

- Methodological Answer :

- Piperazine substituents (e.g., EPTD, PPTD) reduce nitrosamine risk compared to methyl groups in TMTD. N-substituted piperazines yield non-carcinogenic N-nitrosopiperazine derivatives .

- Crosslinking efficiency is tested via swelling experiments (e.g., equilibrium swelling in toluene) to calculate crosslink density. EPTD-MBTS achieves 1.5× higher crosslink density than TMTD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.